molecular formula C11H20N2O8 B12680062 Einecs 298-471-2 CAS No. 93804-92-3

Einecs 298-471-2

Cat. No.: B12680062
CAS No.: 93804-92-3
M. Wt: 308.29 g/mol
InChI Key: RLBLQOIEGKSRGT-BCLLBKCYSA-N
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Description

Einecs 298-471-2 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs substances on the European Community market between 1971 and 1981 . Substances with an EINECS number are considered "phase-in" substances under the REACH regulation, which can be a critical factor for regulatory compliance in research and development . The EINECS identifier provides researchers with a standardized way to track and reference this compound across international databases and scientific literature. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Note to Supplier: To make this description compelling and accurate, please replace this text with a detailed paragraph explaining the compound's actual chemical name , its main applications in scientific research, its specific research value, and its mechanism of action once that information is identified.

Properties

CAS No.

93804-92-3

Molecular Formula

C11H20N2O8

Molecular Weight

308.29 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H13NO5.C5H7NO3/c7-3(1-8)5(11)6(12)4(10)2-9;7-4-2-1-3(6-4)5(8)9/h1,3-6,9-12H,2,7H2;3H,1-2H2,(H,6,7)(H,8,9)/t3-,4+,5+,6+;3-/m00/s1

InChI Key

RLBLQOIEGKSRGT-BCLLBKCYSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(C(C(C(C(C=O)N)O)O)O)O

Origin of Product

United States

Synthetic Strategies and Derivatization of Einecs 298 471 2

Methodologies for the Chemical Synthesis of the Amine-Carboxylic Acid Adduct

The formation of Pidotimod involves the creation of an amide bond between the secondary amine of the L-thiazolidine-4-carboxylic acid ring and the carboxyl group of L-pyroglutamic acid. Various methodologies have been developed to achieve this coupling efficiently.

Solvent-Mediated and Solvent-Free Synthetic Routes

Solvent-based methods are the most documented routes for Pidotimod synthesis, utilizing a range of organic solvents to facilitate the reaction. A common approach involves the condensation of L-pyroglutamic acid with an ester of L-thiazolidine-4-carboxylic acid, such as the ethyl or methyl ester. newdrugapprovals.orggoogle.com This reaction is typically performed in solvents like methylene (B1212753) chloride, ethyl acetate, or N,N-dimethylformamide (DMF), often requiring a condensing agent to promote the formation of the amide bond. newdrugapprovals.orgdrugfuture.com

In an effort to develop more environmentally benign processes, a "one-pot" green synthesis has been reported. researchgate.net This method achieves the direct reaction of L-thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water at room temperature, which simplifies the purification process and avoids the use of hazardous organic solvents. researchgate.net The solubility of Pidotimod has been systematically measured in various pure solvents and binary mixtures, with the highest solubility observed in DMF and the lowest in acetone. researchgate.net

While specific solvent-free methods for Pidotimod, such as mechanochemistry or ball milling, are not extensively detailed in the literature, these techniques represent a growing field in organic synthesis for their ability to reduce or eliminate solvent use. mdpi.com

Catalytic Approaches in the Formation of Salt/Adduct Complexes

Catalysis is fundamental to the efficient synthesis of Pidotimod, ensuring high yield and purity while controlling stereochemistry.

Several catalytic systems have been employed:

Condensing Agents: Classical peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to activate the carboxylic acid of L-pyroglutamic acid, facilitating the nucleophilic attack from the thiazolidine (B150603) amine. newdrugapprovals.orgdrugfuture.comgoogle.com

Boronic Acid Catalysts: A pure liquid-phase synthesis utilizes R2-substituted boronic acid as a recyclable catalyst. This approach is advantageous as it greatly shortens the synthesis cycle and effectively solves the problem of racemization that can occur with other methods. google.com

Solid-Phase Catalysts: The use of a metal-ion-loaded strong acid cation exchange resin as a solid catalyst has been developed. patsnap.com This heterogeneous catalyst allows for the direct synthesis from L-cysteine and L-pyroglutamic acid, reducing the number of reaction steps from four to two and increasing the total yield significantly. patsnap.com This method also enhances safety and environmental friendliness by avoiding toxic reagents and utilizing a recoverable solid catalyst. patsnap.com

Synthetic ApproachKey ReagentsSolvent/ConditionsCatalystReference
Solvent-Mediated CondensationL-pyroglutamic acid, L-thiazolidine-4-carboxylic acid ethyl esterMethylene ChlorideDicyclohexylcarbodiimide (DCC) newdrugapprovals.orgdrugfuture.com
One-Pot "Green" SynthesisL-pyroglutamic acid, L-thiazolidine-4-carboxylic acidWater, Room TemperatureNone (direct reaction) researchgate.net
Pure Liquid Phase SynthesisProtected L-thiazolidine-4-carboxylic acid, Protected pyroglutamic acidAnhydrous Methylene Chloride or Ethyl AcetateR2-substituted Boronic Acid google.com
Heterogeneous CatalysisL-cysteine, L-pyroglutamic acidN,N-dimethylformamide, 40-80°CMetal-ion-loaded cation exchange resin newdrugapprovals.orgpatsnap.com

Stereoselective Synthesis and Enantiomeric Purity Assessment Techniques

Pidotimod possesses two chiral centers, one at the C4 position of the thiazolidine ring, which has the (R) configuration, and the other at the C2 position of the pyroglutamic acid ring, which has the (S) configuration. patsnap.combiocrick.com The specific (R,S) stereochemistry is crucial for its biological function.

Stereoselective synthesis is typically achieved by using enantiomerically pure starting materials, namely L-cysteine (which forms the L-thiazolidine-4-carboxylic acid core) and L-pyroglutamic acid. researchgate.netgoogle.com Synthetic strategies are designed to preserve the stereochemical integrity of these precursors. For instance, using N-tert-butoxycarbonyl-L-pyroglutamic acid as a starting material helps prevent the formation of undesired diketopiperazine byproducts and controls the reactivity of the amine group. newdrugapprovals.orgdrugfuture.com Catalytic methods, particularly those using boronic acids, have been highlighted for their ability to prevent racemization during the coupling reaction. google.com

Assessing the enantiomeric purity of the final product is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. researchgate.net

Chiral HPLC: Methods have been developed using chiral stationary phases (CSPs) to separate Pidotimod from its three other stereoisomers ((S,R), (S,S), and (R,R)). biocrick.comresearchgate.net The Lux Amylose-1 and Chiralpak-IA columns, which are based on derivatized amylose, have proven effective. biocrick.comresearchgate.net

Detector Integration: The HPLC system is often coupled with a sensitive detector, such as a Quadrupole Dalton (QDa) mass detector, which allows for the precise separation and quantification of all four isomers with high resolution and sensitivity. researchgate.netresearchgate.net

Mass Spectrometry: Tandem mass spectrometry (ESI-MS/MS) has also been explored as a method to differentiate the isomers in the gas phase, sometimes using chiral reference compounds and transition metals to form diastereomeric complexes that can be distinguished. researchgate.net

TechniqueColumn/Method DetailsPurposeReference
Chiral HPLC-QDaLux Amylose-1 column; Mobile phase: acetonitrile (B52724)/0.1% TFA and isopropanol/0.1% TFASeparation and determination of Pidotimod and its three isomers researchgate.netresearchgate.net
Chiral HPLCChiralpak-IA (amylose tris(3,5-dimethylphenyl carbamate))Separation of Pidotimod enantiomers biocrick.com
Tandem Mass Spectrometry (ESI-MS/MS)Collision-induced dissociation (CID) with chiral references and Cu(II)/Ni(II) ionsChiral recognition and differentiation of all four isomers without chromatography researchgate.net

Functionalization and Structural Modification of the EINECS 298-471-2 Scaffold

Chemical Modifications of the 5-oxo-L-proline Moiety

The 5-oxo-L-proline moiety is integral to the structure of Pidotimod and presents opportunities for chemical modification. The primary point of reaction during synthesis is its carboxylic acid group, which forms the amide linkage with the thiazolidine ring.

Strategies involving this moiety primarily revolve around protection and activation for the synthesis of Pidotimod itself. The use of N-tert-butoxycarbonyl (Boc) protected L-pyroglutamic acid is a key example of a temporary chemical modification. drugfuture.com This protecting group strategy prevents unwanted side reactions and is later removed to yield the final product.

Further derivatization has been explored in analytical contexts. For instance, a novel ligand was synthesized by modifying N-t-Boc-L-proline with 2-aminophenol. researchgate.net This modification, creating a more complex amide structure from the pyroglutamic acid core, was used to aid in the chiral differentiation of Pidotimod isomers via mass spectrometry. researchgate.net Such modifications demonstrate that the 5-oxo-L-proline scaffold can be functionalized to create new derivatives with tailored properties.

Table of Compound Names

Common/Trade NameSystematic NameOther Names
Pidotimod(R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid, PGT/1A
L-Pyroglutamic Acid(S)-5-oxopyrrolidine-2-carboxylic acid5-oxo-L-proline
L-Thiazolidine-4-carboxylic acid(R)-Thiazolidine-4-carboxylic acidThioproline
DicyclohexylcarbodiimideN,N'-DicyclohexylcarbodiimideDCC
N,N-Dimethylformamide---DMF
2-amino-2-deoxy-D-glucose---Glucosamine (B1671600), Chitosamine
L-cysteine(2R)-2-amino-3-sulfanylpropanoic acid---

Optimization of Synthetic Pathways for Research Scale Production

The optimization of synthetic pathways for the laboratory-scale production of "5-oxo-L-proline, compound with 2-amino-2-deoxy-D-glucose (1:1)" involves enhancing the efficiency, yield, and purity of the syntheses of its constituent parts and their subsequent combination.

Synthesis of 5-Oxo-L-Proline

5-Oxo-L-proline, also known as L-pyroglutamic acid, is a derivative of L-glutamic acid. A common and efficient route for its synthesis is the cyclization of L-glutamic acid. This intramolecular condensation is typically achieved by heating L-glutamic acid, which results in the loss of a water molecule to form the lactam ring of 5-oxo-L-proline.

For research-scale production, this method is advantageous due to the availability and low cost of the starting material, L-glutamic acid. Optimization of this process focuses on reaction conditions to maximize yield and purity. A "one-pot reaction" has been described for the conversion of L-5-oxoproline esters into L-proline, which highlights the amenability of this core structure to high-yield, scalable reactions. For instance, a synthetic route based on the ring closure of L-glutamic acid has been successfully used to prepare isotopically labeled L-proline on a gram scale, with L-5-oxoproline as a key intermediate, demonstrating the scalability of this initial step.

Table 1: Optimized Synthesis of L-Proline from L-5-Oxoproline Ester (Illustrative of Research Scale Potential)

Step Reactants Reagents/Conditions Product Overall Yield Optical Purity Reference
1 L-5-oxoproline esters Phosgene (0°C), then heat L-5-chloro-1-(chlorocarbonyl)-4,5-dehydroproline esters - -
2 Product from Step 1 Catalytic hydrogenation (Pd/C, 180 bar) L-1-(chlorocarbonyl)proline esters - -
3 Product from Step 2 Hydrolysis L-Proline 78% 99.7%

This table illustrates the potential for high-yield, optically pure production starting from a 5-oxoproline derivative, suggesting the feasibility of producing the precursor on a research scale.

Synthesis of D-Glucosamine

D-Glucosamine is an amino sugar that can be produced through several methods, with optimization aimed at improving yield, reducing cost, and ensuring purity.

Hydrolysis of Chitin : The traditional commercial method involves the acid hydrolysis of chitin, which is abundant in the exoskeletons of shellfish. Optimization of this process for research scale involves controlling acid concentration, temperature, and reaction time to maximize the yield of glucosamine while minimizing degradation. A patented method describes preparing high-purity D-glucosamine from its hydrochloride salt using an organic base in an ethanol (B145695) solvent, which avoids discoloration and reduces production costs by keeping the product in a solid state and eliminating concentration steps.

Fermentation : Biotechnological production of D-glucosamine is an increasingly optimized alternative to avoid shellfish allergens and harsh chemical processes. Strains of Aspergillus sp. and metabolically engineered Escherichia coli are used. Optimization for research-scale production involves refining the fermentation media, culture conditions (pH, temperature), and downstream processing. For example, statistical optimization of solid-state fermentation of Penicillium decumbens increased enzyme activity significantly. Research on Pseudomonas putida GNA5 for the oxidative fermentation of D-glucosamine to D-glucosaminic acid achieved a 95.4% molar yield, showcasing the high efficiency of optimized microbial processes.

Table 2: Comparison of Optimized D-Glucosamine Production Methods

Method Starting Material Key Optimization Parameters Reported Yield/Concentration Reference
Chemical Synthesis D-Glucosamine HCl Ethanol (65-98%) as solvent, organic base High-purity solid product, >99%
Microbial Fermentation Glucose/Glycerol Engineered E. coli, optimized culture conditions 6.85 g/L
Enzymatic Hydrolysis Chitin Chitinolytic enzyme cocktails 65-88%

Formation of the 1:1 Salt (this compound)

The final step is the formation of the 1:1 salt between 5-oxo-L-proline (an acid) and D-glucosamine (a base). This is a straightforward acid-base neutralization reaction. For research-scale production, this is typically achieved by dissolving stoichiometric amounts of both components in a suitable solvent, often water or an aqueous alcohol mixture, followed by crystallization or precipitation of the salt. A similar synthesis, forming a salt between 5-oxo-L-proline and chitosan (B1678972) (a polymer of glucosamine), was optimized by controlling pH (3.9-4.0) and temperature (50-70°C) to balance solubility and ionization for maximal complexation. These parameters would be key to optimizing the production of the specific 1:1 salt on a research scale.

Derivatization Strategies

Derivatization of the constituent molecules is crucial for analytical quantification and for creating new chemical entities for research.

Derivatization of 5-Oxo-L-proline : This molecule can be derivatized for various applications. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), it can be converted to its methyl ester pentafluoropropione amide derivative. For synthetic applications, the core structure can be modified to produce novel compounds. For instance, (3S)-5-Oxo-3-phenyl-L-proline is synthesized from L-proline, indicating that the oxo-proline scaffold is a versatile starting point for medicinal chemistry.

Derivatization of D-Glucosamine : Pre-column derivatization is a common strategy for the analysis of glucosamine by high-performance liquid chromatography (HPLC). This enhances detection and improves separation from interfering substances. Common derivatizing agents include:

o-Phthalaldehyde (OPA) : Reacts with the primary amine of glucosamine.

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) : Another reagent that reacts with the amino group, allowing for sensitive fluorescence detection.

Phenylisothiocyanate (PITC) : Used for derivatization prior to reversed-phase HPLC.

Table 3: Common Derivatization Reagents for D-Glucosamine Analysis

Reagent Purpose Detection Method Reference
o-Phthalaldehyde (OPA) Pre-column derivatization for HPLC UV/Fluorescence/MS
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) Pre-column derivatization for HPLC UV/Fluorescence
Phenylisothiocyanate (PITC) Pre-column derivatization for HPLC UV

Advanced Spectroscopic and Structural Elucidation of Einecs 298 471 2

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds like Gliclazide (B1671584). By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

While comprehensive 1D NMR studies on Gliclazide have been performed, particularly in the context of its interaction with other molecules like cyclodextrins, detailed 2D NMR data for complete structural assignment is not extensively published in readily accessible literature. nih.gov However, the application of these techniques can be described based on the known structure of Gliclazide. A study on a degradation product of Gliclazide utilized ¹H and ¹³C NMR to confirm structural changes, highlighting the power of NMR in identifying specific molecular moieties. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are powerful methods for establishing atomic connectivity within a molecule by correlating signals through chemical bonds.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For Gliclazide, COSY spectra would reveal correlations between the protons on the p-tolyl group, showing the relationship between the aromatic protons and the methyl protons. It would also map the connectivity of protons within the bicyclic hexahydrocyclopenta[c]pyrrole ring system, helping to assign the signals of these aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum of Gliclazide would definitively link each proton signal to its corresponding carbon atom. For example, the methyl protons of the tolyl group would show a cross-peak with the methyl carbon signal, and each proton on the aromatic and bicyclic rings would correlate to its specific carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting molecular fragments that are not directly bonded via protons. In Gliclazide, HMBC would be instrumental in connecting the p-tolylsulfonyl group to the urea (B33335) moiety and linking the urea to the hexahydrocyclopenta[c]pyrrole group. For instance, correlations would be expected between the aromatic protons of the tolyl group and the sulfonyl-adjacent quaternary carbon, as well as between the NH protons of the urea linkage and the carbonyl carbon and adjacent carbons on the aromatic and bicyclic systems.

The following table outlines the expected correlations from these 2D NMR experiments for the Gliclazide structure.

TechniqueCorrelated NucleiExpected Key Correlations in GliclazideInformation Gained
COSY ¹H - ¹HAromatic protons on the tolyl ring; Protons within the hexahydrocyclopenta[c]pyrrole system.Establishes proton-proton coupling networks within distinct spin systems.
HSQC ¹H - ¹³C (¹J)Aromatic CH to aromatic C; Methyl H to methyl C; Aliphatic CH/CH₂ to aliphatic C.Maps direct one-bond connections between protons and carbons.
HMBC ¹H - ¹³C (²⁻³J)Aromatic H to quaternary aromatic C; NH protons to carbonyl C; Protons on bicyclic ring to adjacent carbons and urea carbonyl.Connects different molecular fragments and confirms the overall molecular skeleton.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) spectroscopy is a vital tool for characterizing materials in their solid form, providing insights into properties that are averaged out in solution. ox.ac.uk It is particularly useful for studying polymorphism, where a compound exists in different crystal structures, and for distinguishing between crystalline and amorphous states. nih.gov

For Gliclazide, which is known to exist in multiple polymorphic forms as well as an amorphous state, ssNMR would be highly informative. researchgate.net The technique can detect subtle differences in the local chemical environment of atoms (especially ¹³C and ¹⁵N) that arise from different crystal packing arrangements or the lack of long-range order in an amorphous solid. These differences manifest as changes in chemical shifts and signal line shapes. Thus, each polymorph of Gliclazide would be expected to have a unique ssNMR "fingerprint," allowing for their unambiguous identification and quantification in a mixed sample. Furthermore, ssNMR can probe drug-excipient interactions in pharmaceutical formulations at a molecular level. mdpi.com

Mass Spectrometry-Based Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a high-sensitivity analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complex Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from a liquid solution with minimal fragmentation. It is particularly adept at transferring intact ions, including protonated molecules and non-covalent complexes, from the solution phase to the gas phase for MS analysis.

In the analysis of Gliclazide, ESI-MS operating in positive ion mode typically reveals the protonated molecule [M+H]⁺ at an m/z of 324. nih.gov Additionally, adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are often observed at m/z 346 and m/z 362, respectively. nih.gov The high-resolution measurement of these ions allows for the precise determination of the elemental composition, confirming the molecular formula of Gliclazide.

Tandem Mass Spectrometry (MS/MS) for Sub-Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the [M+H]⁺ ion of Gliclazide), subjecting it to fragmentation, and then analyzing the resulting product ions. This process provides detailed information about the molecule's structure and connectivity.

The fragmentation of protonated Gliclazide ([M+H]⁺, m/z 324) has been studied extensively. A common fragmentation pathway involves the cleavage of the sulfonylurea bridge. The most frequently reported transition for quantitative analysis is from the precursor ion m/z 324 to a prominent product ion at m/z 127. ox.ac.uknih.gov This major fragment corresponds to the N-amino hexahydrocyclopenta[c]pyrrolidinium ion. nih.gov Other significant fragments observed in MS/MS spectra include ions at m/z 110 and m/z 153, which provide further corroboration of the Gliclazide structure. nih.gov

The primary fragmentation pathways are summarized in the table below.

Precursor Ion (m/z)Key Product Ions (m/z)Proposed Fragment Structure
324.1 ([M+H]⁺)127.2N-amino hexahydrocyclopenta[c]pyrrolidinium ion
324.1 ([M+H]⁺)110.1Cyclopentanopyrrolidine cation
324.1 ([M+H]⁺)153.1Fragment from the loss of p-tolylsulfonamide

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and, from that, a model of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Studies using single-crystal X-ray diffraction have been crucial in characterizing the solid-state properties of Gliclazide. researchgate.net It has been shown that Gliclazide can exist in several different crystalline forms, known as polymorphs. nih.gov The crystal structure of one polymorph was determined to be in the monoclinic space group P2(1)/n, with the gliclazide molecule adopting an open, extended conformation around the sulfonylurea core. researchgate.net Another study identified three distinct polymorphs with different space groups and cell parameters, highlighting the influence of the crystallization solvent on the resulting crystal form. nih.gov

This detailed structural information is vital for understanding the physical properties of the drug, as different polymorphs can exhibit different solubilities and stabilities.

The crystallographic data for three identified polymorphs of Gliclazide are presented below. nih.gov

ParameterPolymorph IPolymorph IIPolymorph III
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/aP2₁/n
a (Å) 10.82810.98710.828
b (Å) 11.00514.34214.342
c (Å) 14.34210.82811.005
α (°) ** 89.969090
β (°) 118.55106.97106.97
γ (°) 91.399090
Volume (ų) **163516351635

Single Crystal X-ray Diffraction Studies of EINECS 298-471-2 and Its Co-Crystals

While no single crystal X-ray diffraction data is available for the 1:1 compound of 5-oxo-L-proline and glucosamine (B1671600), extensive crystallographic studies have been conducted on its constituent molecules.

5-oxo-L-proline (L-Pyroglutamic Acid):

L-pyroglutamic acid has been characterized by single-crystal X-ray diffraction. A notable study reports the crystal structure of L-pyroglutamic acid, providing key crystallographic parameters that define its solid-state conformation.

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P 1 21/n 1
a (Å) 7.9568
b (Å) 8.7449
c (Å) 9.098
α (°) 90
β (°) 115.482
γ (°) 90
Z 4

These parameters describe the unit cell of the L-pyroglutamic acid crystal, which is the fundamental repeating unit of the crystal lattice. The monoclinic system indicates that the crystal has three unequal axes with one oblique angle. The space group P 1 21/n 1 provides information about the symmetry elements present in the crystal structure.

2-amino-2-deoxy-D-glucose (Glucosamine):

Similarly, the crystal structure of a common salt of glucosamine, α-D-glucosamine hydrochloride, has been determined. These studies are crucial for understanding the three-dimensional arrangement of the glucosamine molecule in a crystalline state.

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P21
a (Å) 7.96
b (Å) 9.291
c (Å) 7.181
β (°) 112.58
Z 2

The data for α-D-glucosamine hydrochloride also reveals a monoclinic crystal system. The space group P21 is a common space group for chiral molecules.

Co-Crystals:

The formation of a 1:1 compound between 5-oxo-L-proline and glucosamine suggests the potential for co-crystal formation. Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonding. Given the functional groups present in both molecules (carboxylic acid, amine, hydroxyl, and amide groups), extensive hydrogen bonding networks would be expected to dominate the crystal packing of this compound. However, to date, no specific studies on the co-crystals of these two components have been reported in the literature.

Powder X-ray Diffraction for Polymorphic Characterization

Powder X-ray diffraction (PXRD) is a vital technique for identifying crystalline phases and investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. While a specific PXRD pattern for this compound is not available, analysis of the patterns of its components can provide a reference for future studies.

A hypothetical PXRD analysis of this compound would be essential to determine if it exists as a simple physical mixture of its components or as a new crystalline co-crystal. In the case of a co-crystal, the PXRD pattern would be distinct from the patterns of the individual starting materials.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Infrared (IR) Spectroscopy:

FTIR spectroscopy is particularly sensitive to polar functional groups. For the compound this compound, the IR spectrum would be expected to show characteristic absorption bands from both the 5-oxo-L-proline and glucosamine moieties.

Expected IR Absorptions for 5-oxo-L-proline:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amide)Stretching~3200
C=O (Carboxylic Acid)Stretching~1730
C=O (Amide)Stretching~1680
C-NStretching1400 - 1000

Expected IR Absorptions for D-Glucosamine:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3500 - 3200 (broad)
N-H (Amine)Stretching3400 - 3250
C-HStretching3000 - 2850
N-H (Amine)Bending~1600
C-O (Alcohol)Stretching1260 - 1000

The formation of the 1:1 compound would likely result in shifts in the positions and changes in the shapes of these bands due to intermolecular interactions, particularly hydrogen bonding between the carboxylic acid of 5-oxo-L-proline and the amine and hydroxyl groups of glucosamine.

Raman Spectroscopy:

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and skeletal vibrations.

Expected Raman Shifts for 5-oxo-L-proline:

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
C-HStretching3000 - 2800
C=OStretching1750 - 1650
Ring Vibrations1000 - 800

Expected Raman Shifts for D-Glucosamine:

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
C-HStretching3000 - 2800
C-O, C-CStretching1200 - 800
C-NStretching1100 - 1000

Chemical Reactivity and Intermolecular Interactions of Einecs 298 471 2

Acid-Base Equilibrium and Proton Transfer Dynamics within the Complex

The imidazolium (B1220033) cation of 1-dodecyl-3-methylimidazolium (B1224283) chloride possesses acidic protons, particularly the one at the C2 position of the imidazole (B134444) ring. This proton can participate in proton transfer reactions, a fundamental aspect of its chemical reactivity. Studies on related imidazolium-based ionic liquids have elucidated these dynamics. For instance, research on the photoacid 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (HPTS) in the presence of 1-methylimidazole (B24206), a related compound, demonstrated proton transfer from the photoacid to the imidazole derivative. osti.gov This process involves the formation of intermediate hydrogen-bonded complexes before the final deprotonation step. osti.gov

The basicity of the chloride anion also plays a crucial role in the acid-base equilibrium of the ionic liquid. The Cl- ion can act as a proton acceptor, forming hydrogen bonds with the acidic protons of the imidazolium cation. rsc.org The equilibrium between the "free" ions and the hydrogen-bonded ion pairs is influenced by the surrounding medium.

Proton transfer dynamics in systems involving imidazolium-based ionic liquids are often investigated using techniques like fluorescence spectroscopy. For example, the deprotonation of HPTS in 1-methylimidazole was observed to occur on a picosecond timescale, with a decay time of the protonated state determined to be 30 ± 15 ps. osti.gov These rapid dynamics are characteristic of efficient proton transfer processes facilitated by the basic nature of the imidazole moiety.

Complexation Chemistry and Metal Ion Binding Studies

The imidazolium cation and the chloride anion of 1-dodecyl-3-methylimidazolium chloride can both participate in complexation with metal ions. The chloride anion can form complexes with various metal ions, a common characteristic of halide ions. Furthermore, the addition of Lewis acidic metal chlorides, such as aluminum chloride (AlCl3), to 1-alkyl-3-methylimidazolium chlorides leads to the formation of metallohalide anions like [AlCl4]- or [Al2Cl7]-. science.gov This reaction is exothermic and results in a significant reduction of the melting point. science.gov

The imidazolium cation itself can interact with metal ions through various modes, including cation-π interactions and coordination through the nitrogen atoms of the imidazole ring, although the latter is less common due to the positive charge. The presence of both the cation and anion allows for the formation of complex coordination environments for metal ions.

Research has also explored the use of 1-dodecyl-3-methylimidazolium chloride in the synthesis of metal-containing nanoparticles. For instance, it has been used as a pretreatment agent for carbon nanotubes (CNTs) to facilitate the loading of copper oxide (CuO). researcher.life The positively charged imidazolium headgroup acts as a cationic surfactant, enabling the successful loading of CuO onto the CNTs under specific pH and temperature conditions. researcher.life

Table 1: Metal Ion Complexation with Imidazolium-Based Ionic Liquids

Metal Species Interacting Moiety of Ionic Liquid Resulting Complex/Application Reference
Lewis Acidic Metal Chlorides (e.g., AlCl3) Chloride anion Formation of metallohalide anions (e.g., [AlCl4]-) science.gov

Investigation of Hydrogen Bonding Networks and Supramolecular Assembly in Solution and Solid States

Hydrogen bonding is a dominant intermolecular force in 1-dodecyl-3-methylimidazolium chloride, significantly influencing its physical and chemical properties. Strong hydrogen bonds are formed between the chloride anion and the protons of the imidazolium ring, particularly the C2-H proton. rsc.org These interactions lead to the formation of a dynamic three-dimensional hydrogen-bonded network between the cations and anions. rsc.org The strength of this hydrogen bonding is more pronounced with smaller, more strongly coordinating anions like chloride compared to larger, weakly coordinating anions. rsc.org

The amphiphilic nature of the 1-dodecyl-3-methylimidazolium cation, with its long hydrophobic dodecyl chain and hydrophilic imidazolium headgroup, drives its self-assembly into supramolecular structures in aqueous solutions. evitachem.com Above a certain concentration, known as the critical micelle concentration (CMC), the molecules aggregate to form micelles. The CMC for 1-dodecyl-3-methylimidazolium chloride in aqueous solution has been reported to be around 100 ppm. researchgate.net

The supramolecular assembly of this ionic liquid can be influenced by the presence of other molecules. For example, in concentrated aqueous solutions with β-cyclodextrin, 1-dodecyl-3-methylimidazolium bromide (a closely related ionic liquid) can form vesicles, which can then transition into a supramolecular hydrogel upon cooling. pku.edu.cn This transition is driven by hydrogen bonding between the cyclodextrin (B1172386) molecules, the imidazolium headgroup, and the solvent. pku.edu.cn

Table 2: Supramolecular Assembly of 1-Dodecyl-3-methylimidazolium Chloride

Assembly Type Conditions Driving Forces Reference
Micelles Aqueous solution above CMC (e.g., 100 ppm) Hydrophobic interactions of the dodecyl chains researchgate.net

Reaction Kinetics and Mechanistic Studies Involving the Constituent Moieties of EINECS 298-471-2

The synthesis of 1-dodecyl-3-methylimidazolium chloride itself provides insight into the reaction kinetics of its constituent moieties. The most common synthetic route is the direct alkylation of 1-methylimidazole with 1-chlorododecane. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbon of the 1-chlorododecane. This is an exothermic reaction.

Kinetic studies of similar reactions, such as the formation of 1-decyl-3-methylimidazolium (B1227720) chloride, have shown a second-order dependence on the concentrations of the reactants. The reaction rate is influenced by factors such as temperature and the nature of the solvent. Aqueous media can facilitate proton transfer and stabilize the ionic product, while elevated temperatures accelerate the kinetics.

Mechanistic studies have also been conducted on the application of 1-dodecyl-3-methylimidazolium chloride in various processes. For example, in enhanced oil recovery, it acts as a surfactant to reduce the interfacial tension between oil and water. researchgate.netresearchgate.net The mechanism involves the adsorption of the ionic liquid molecules at the oil-water interface, driven by interactions such as electrostatic interactions, π-π stacking, and hydrogen bonding. researchgate.net

In degradation studies of related imidazolium-based ionic liquids, the reaction kinetics were found to be influenced by factors such as pH and the presence of catalysts. For instance, the degradation of 1-alkyl-3-methylimidazolium tetrafluoroborates in a micro-electrolysis system was shown to be dependent on the initial pH of the solution. nih.gov

Table 3: Reaction Kinetics Data for Reactions Involving Imidazolium-Based Ionic Liquids

Reaction Kinetic Parameter Value/Observation Conditions Reference
Formation of 1-decyl-3-methylimidazolium chloride Reaction Order Second-order dependence on reactants -

Biochemical Significance and Metabolic Roles of the Constituent Molecules Within the Context of Einecs 298 471 2

Academic Investigations into the Biological Pathways of 5-oxo-L-proline (Pyroglutamic Acid)

5-oxo-L-proline, or pyroglutamic acid (pGlu), is a cyclic amino acid derivative that plays a distinct role in cellular metabolism and protein biochemistry. Its presence is not incidental; it is the product and substrate of specific enzymatic pathways and a key feature in the post-translational modification of numerous proteins.

The cellular concentration of 5-oxo-L-proline is tightly regulated by a balance of synthesis and catabolism, primarily understood through the lens of the γ-glutamyl cycle.

Formation: Academic research has identified two primary routes for the endogenous formation of 5-oxo-L-proline:

The γ-Glutamyl Cycle: This is a major pathway for its formation. The enzyme γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids (intermediates in glutathione (B108866) metabolism and amino acid transport), cleaving them to yield 5-oxo-L-proline and a free amino acid. This mechanism links pGlu levels directly to glutathione turnover and amino acid transport dynamics.

Protein and Peptide Modification: N-terminal L-glutamine residues on nascent polypeptide chains can undergo an intramolecular cyclization to form an N-terminal pyroglutamyl residue. This reaction, which can occur spontaneously, is significantly accelerated by the enzyme glutaminyl cyclase (QC). This process is a common post-translational modification. Similarly, N-terminal L-glutamate can be cyclized, though this is a less frequent event.

Degradation: The catabolism of 5-oxo-L-proline is catalyzed by a single, crucial enzyme: 5-oxoprolinase (OPLAH). This ATP-dependent enzyme hydrolyzes the cyclic amide bond of 5-oxo-L-proline, opening the ring to form L-glutamate. This reaction is a vital step in salvaging the carbon skeleton for entry into central metabolism, such as the tricarboxylic acid (TCA) cycle or re-synthesis of glutathione. The ATP-dependence of this reaction underscores the energetic investment required by the cell to recycle this metabolite.

The table below summarizes the key enzymes involved in the metabolism of 5-oxo-L-proline as studied in various model systems.

EnzymeAbbreviationMetabolic RoleSubstrate(s)Product(s)Associated Pathway
γ-Glutamyl CyclotransferaseGGCTFormationL-γ-glutamyl-L-amino acid5-oxo-L-proline + L-amino acidγ-Glutamyl Cycle
Glutaminyl CyclaseQCFormation (PTM)N-terminal L-glutamine residueN-terminal pGlu residue + AmmoniaPost-Translational Modification
5-OxoprolinaseOPLAHDegradation5-oxo-L-proline + ATP + H₂OL-glutamate + ADP + Piγ-Glutamyl Cycle / Amino Acid Salvage
Table 1: Key enzymes in the metabolism of 5-oxo-L-proline. This data is compiled from extensive biochemical studies on enzyme kinetics and metabolic flux.

The formation of an N-terminal pyroglutamyl residue is a significant post-translational modification (PTM) with profound functional consequences for affected proteins. In vitro studies using protein engineering, mass spectrometry, and peptide synthesis have elucidated its primary roles:

Increased Protein Stability: The pyroglutamyl ring structure blocks the N-terminus, rendering the protein or peptide highly resistant to degradation by most aminopeptidases. This modification significantly increases the in vivo half-life of many peptide hormones and antibodies. For example, Thyrotropin-releasing hormone (TRH) is a tripeptide (pGlu-His-Pro-NH₂) whose biological activity is dependent on the stability conferred by the N-terminal pGlu.

Role in Pathological Aggregation: In certain neurodegenerative disease models, the N-terminal cyclization of specific peptides, such as Amyloid-β, has been investigated. Research suggests that the formation of pGlu-modified Amyloid-β peptides increases their hydrophobicity and propensity to aggregate, forming more stable and potentially more neurotoxic oligomers.

Academic Investigations into the Biological Pathways of 2-amino-2-deoxy-D-glucose (Glucosamine)

Glucosamine (B1671600) is an amino sugar and a fundamental building block for the biosynthesis of a vast array of essential macromolecules. Its primary biochemical significance lies in its role as a key precursor in the hexosamine biosynthesis pathway (HBP).

When glucosamine enters a cell, it is rapidly shunted into the hexosamine biosynthesis pathway. This pathway converts glucose or, alternatively, utilizes pre-formed glucosamine to produce the activated amino sugar nucleotide, UDP-N-acetylglucosamine (UDP-GlcNAc).

The metabolic steps involving exogenous glucosamine are as follows:

Phosphorylation: Glucosamine is phosphorylated by hexokinase to form glucosamine-6-phosphate.

Acetylation: Glucosamine-6-phosphate is acetylated by glucosamine-phosphate N-acetyltransferase to yield N-acetylglucosamine-6-phosphate.

Isomerization & Activation: Subsequent enzymatic steps convert this intermediate to UDP-GlcNAc.

UDP-GlcNAc is a high-energy donor substrate of paramount importance, serving as the essential precursor for:

Glycosaminoglycans (GAGs): These are long, unbranched polysaccharides, including hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and keratan (B14152107) sulfate. GAGs are principal components of the extracellular matrix (ECM), contributing to the hydration, viscoelasticity, and structural integrity of tissues like cartilage, skin, and synovial fluid.

Glycoproteins: UDP-GlcNAc is the donor for N-linked glycosylation (occurring in the endoplasmic reticulum) and O-linked glycosylation (occurring in the Golgi apparatus) of proteins. These modifications are critical for protein folding, stability, trafficking, and function.

Glycolipids: It is also a precursor for the synthesis of complex glycolipids, which are integral components of cell membranes involved in cell recognition and signaling.

The table below outlines the major classes of macromolecules synthesized using glucosamine-derived UDP-GlcNAc.

Macromolecule ClassKey ExamplesPrimary Biological Function (in research context)
Glycosaminoglycans (GAGs)Hyaluronic Acid, Chondroitin SulfateExtracellular matrix structure, tissue hydration, cell signaling
N-linked GlycoproteinsImmunoglobulins, Cell surface receptorsProtein folding, stability, antigenicity, ligand binding
O-linked GlycoproteinsMucins, Nuclear pore proteinsCellular protection, lubrication, nucleocytoplasmic transport
GlycolipidsGangliosides, GlobosidesCell membrane integrity, cell-cell recognition, signal transduction
Table 2: Major biosynthetic products derived from the glucosamine-fueled Hexosamine Biosynthesis Pathway.

Lectins are a class of proteins that exhibit high specificity in binding to carbohydrate structures. Glucosamine and its direct derivative, N-acetylglucosamine (GlcNAc), are fundamental monosaccharides recognized by numerous lectins. In academic research, these interactions are exploited in several ways:

Affinity Chromatography: Lectins with known specificity for GlcNAc, such as Wheat Germ Agglutinin (WGA), are immobilized on a solid support. This allows for the purification of glycoproteins containing terminal GlcNAc residues from complex biological samples. Conversely, glucosamine-derived ligands can be used to purify these lectins.

Structural Biology: X-ray crystallography and NMR spectroscopy studies of lectin-ligand complexes have provided atomic-level detail of how glucosamine and GlcNAc fit into the carbohydrate-binding pockets of lectins. These studies reveal the specific hydrogen bonds and van der Waals interactions that govern recognition and specificity.

Hypothetical Biochemical Roles and Synergistic Effects of the Combined Chemical Entity in Experimental Models

The compound Einecs 298-471-2, as a salt of glucosamine and pyroglutamic acid, presents intriguing possibilities for synergistic or additive biochemical effects in experimental models. These hypotheses are derived from the distinct roles of its components and remain subjects for empirical validation.

Hypothesis 1: Coordinated Substrate Provision for Interlinked Pathways. The compound delivers precursors for two fundamental and interconnected cellular processes: ECM/glycoprotein synthesis (via glucosamine) and amino acid/energy metabolism (via pyroglutamate). In a cell culture model of chondrocytes, for example, the glucosamine component would fuel the synthesis of GAGs for the matrix, while the pyroglutamate (B8496135), upon conversion to glutamate, would support the high energy and protein synthesis demands of these active cells. The hypothetical synergy lies in simultaneously supporting both the structural output (matrix) and the metabolic engine required to produce it.

Hypothesis 2: Enhanced Cellular Uptake and Bioavailability. It is biochemically plausible that the pyroglutamate anion could influence the transport and uptake of the glucosamine cation across cell membranes in experimental systems. The presence of an amino acid-like counter-ion might facilitate transport through different or more efficient transporter systems than glucosamine hydrochloride, for instance. This hypothesis could be tested in vitro using radiolabeled glucosamine in the presence of different counter-ions to measure rates of cellular uptake.

Hypothesis 3: Integrated Support for Post-Translational Modifications. Both constituents are directly involved in critical PTMs: pyroglutamate in N-terminal blocking and glucosamine (via UDP-GlcNAc) in glycosylation. In an experimental model system focused on the production of a complex glycoprotein, such as a recombinant monoclonal antibody in Chinese Hamster Ovary (CHO) cells, providing this dual-precursor compound could hypothetically create a more favorable metabolic environment. It could ensure that the pathways for both N-terminal processing and correct glycosylation are not substrate-limited, potentially leading to a higher yield of correctly folded and stable protein. This remains a theoretical synergy that would require direct experimental testing via metabolic flux analysis and detailed product characterization.

These hypotheses underscore the potential for this compound to act as more than a simple mixture of its parts, potentially offering coordinated biochemical support in specific experimental contexts.

Academic Models for Studying Cellular Uptake and Distribution of Related Molecular Adducts in Non-Human Systems

The study of how exogenous phosphocreatine (B42189) (PCr), the principal constituent molecule of this compound, is taken up and distributed within cells is a complex field. As a charged molecule, its ability to cross the lipid bilayer of cell membranes is limited, leading to scientific debate and the development of various non-human models to investigate its transport and function. Research in this area utilizes a combination of in vivo, ex vivo, in vitro, and computational models to elucidate the mechanisms at play.

A central concept in the cellular distribution of phosphocreatine is the "creatine kinase (CK)/PCr energy shuttle" or circuit. jscimedcentral.com This system involves mitochondrial and cytosolic isoforms of creatine (B1669601) kinase that reversibly transfer a phosphate (B84403) group between creatine and adenosine (B11128) triphosphate (ATP). plos.org This shuttle is thought to act as a crucial temporal and spatial buffer of cellular energy, particularly in tissues with high and fluctuating energy demands like the heart, skeletal muscle, and brain. plos.orgwikipedia.org Models are therefore often designed to test the efficiency and dynamics of this shuttle system.

In Vivo Animal Models

In vivo studies using animal models are critical for understanding the systemic distribution and metabolic effects of phosphocreatine and related compounds in a living organism.

One key approach involves the use of creatine analogs to probe the function of the creatine kinase system. For instance, studies in mice fed with β-guanidinopropionic acid (GPA), a competitive inhibitor of creatine transport, have been instrumental. nih.gov Using non-invasive 31P nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the concentrations of phosphocreatine, ATP, and other phosphorus-containing metabolites in the brain of live, anesthetized mice. nih.gov In these models, GPA-fed mice showed a fourfold decrease in the in vivo creatine kinase reaction rate, providing insights into how the PCr system helps regulate brain ATP metabolism during periods of high energy turnover or deficit, such as seizures or hypoxia. nih.gov

Another powerful in vivo model utilizes genetically modified mice, specifically those lacking the muscle-specific cytosolic and mitochondrial creatine kinase isoforms (CK−/− mice). nih.gov These models allow for direct investigation into the relationship between CK activity and phosphocreatine levels. Studies on CK−/− mice revealed that while the uptake of creatine into muscle seemed unaffected, the phosphocreatine-to-ATP ratio decreased at older ages compared to wild-type mice, demonstrating the essential role of these enzymes in maintaining the phosphocreatine pool in adult muscle. nih.gov

Ex Vivo and In Vitro Models

To study cellular uptake in a more controlled environment, researchers often turn to ex vivo and in vitro models, which include isolated perfused organs, tissue slices, and cell cultures.

Early evidence for the direct uptake of intact phosphocreatine came from experiments on isolated rabbit heart slices incubated with dual-labeled ¹⁴C-¹²P-PCr. jscimedcentral.com Analysis of the myocardial tissue confirmed that the molecule could pass through the cell membrane without being broken down, as the ratio of the two isotopes remained constant inside the cells. jscimedcentral.com

Perfused organ systems provide a more dynamic model. Studies using isolated frog ventricular muscle found a linear correlation between the concentration of phosphocreatine in the perfusing solution and its accumulation within the cardiomyocytes. jscimedcentral.com In perfused rat hearts, a specific uptake rate was quantified, as detailed in the table below. jscimedcentral.com These models are crucial for measuring kinetic parameters of transport.

Model SystemPerfusate PCr ConcentrationMeasured Uptake Rate (nmol/min/g dry weight)
Isolated Perfused Rat Heart10 mM182
Data derived from studies on phosphocreatine uptake in isolated cardiac tissue models. jscimedcentral.com

Permeabilized muscle fibers are another specialized in vitro model. In this system, the cell membrane is selectively made permeable, allowing researchers to control the intracellular environment and directly study mitochondrial function. These models have been used to investigate how different ratios of creatine to phosphocreatine regulate mitochondrial respiration stimulated by adenosine diphosphate (B83284) (ADP), mimicking conditions found during exercise. nih.gov

Furthermore, in vitro models are used to study the protective effects of phosphocreatine in pathological conditions. For example, rat striatal slices have been used as a model for Parkinson's disease. In this system, treatment with phosphocreatine was shown to protect against cell death and mitochondrial dysfunction induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov

Model SystemToxinCompoundConcentrationEffect
Rat Striatal Slices6-OHDAPhosphocreatine5 mM26.4% increase in cell survival
Rat Striatal Slices6-OHDAPhosphocreatine2.5 mM22.4% decrease in LDH release
Table illustrating the neuroprotective effects of phosphocreatine in an in vitro Parkinson's disease model. LDH (Lactate dehydrogenase) release is an indicator of cell damage. nih.gov

Computational and Advanced Imaging Models

Alongside biological models, computational and advanced imaging techniques provide further insight into the distribution and function of phosphocreatine.

Mathematical or "sloppy" modeling is a computational approach used to simulate complex biological systems like the phosphocreatine shuttle in cardiomyocytes. plos.org By integrating multiscale data from enzyme kinetics, isolated mitochondria, and whole-heart experiments, these models can predict the relative contribution of phosphocreatine to energy transport versus its role in buffering ATP levels. plos.org One such analysis predicted that PCr is responsible for only about 15% of the energy transfer from mitochondria, suggesting its primary role in heart muscle is as a high-capacity temporal energy buffer rather than a transport shuttle. plos.org

Advanced imaging techniques are also emerging as powerful tools. Artificial neural network-based chemical exchange saturation transfer (ANNCEST) is a rapid magnetic resonance imaging (MRI) method that can non-invasively map phosphocreatine concentrations. researchgate.net While primarily demonstrated in human skeletal muscle, this technique offers a promising avenue for high-resolution mapping of PCr distribution and dynamics in non-human systems, providing robust data that is less susceptible to common MRI interferences. researchgate.net

Computational Chemistry and Molecular Modeling of Einecs 298 471 2

Quantum Chemical Calculations for Electronic Structure, Spectroscopic Property Prediction, and Reaction Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been extensively applied to investigate the molecular properties of Flusilazole. researchgate.netdntb.gov.ua These studies provide a fundamental understanding of its electronic structure, which is crucial for explaining its reactivity and spectroscopic characteristics.

Research has employed DFT methods with basis sets like B3LYP/6-311++G(d,p) to optimize the molecular geometry of Flusilazole and its analogues. researchgate.net Such calculations allow for the determination of key geometrical parameters, which can be compared with experimental data where available. Furthermore, these computational models are used to predict vibrational frequencies (FT-IR and FT-Raman spectra) and NMR chemical shifts (¹H and ¹³C), which show good correlation with experimental spectra. researchgate.net

The electronic properties of Flusilazole, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Other quantum chemical descriptors such as electronegativity, chemical hardness, and electrophilicity index are calculated to further characterize its reactive nature. researchgate.net Studies have also explored the reaction kinetics and mechanisms of Flusilazole with radicals like sulfate (B86663) and hydroxyl radicals, using DFT calculations to support experimental findings from techniques like laser flash photolysis. researchgate.net

Table 1: Selected Quantum Chemical Data for Flusilazole

Property Calculated Value/Method Reference
Molecular Geometry Optimization DFT/B3LYP/6-311++G(d,p) researchgate.net
Vibrational Frequencies Potential Energy Distribution (PED) Analysis researchgate.net
NMR Chemical Shifts GIAO Method researchgate.net
HOMO-LUMO Gap Dependent on DFT functional and basis set researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solution Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules like Flusilazole in different environments. These simulations can model the movement of atoms over time, providing insights into the flexibility of the molecule and its interactions with solvent molecules. digitellinc.comniscpr.res.in

MD simulations have been used to study the interaction of Flusilazole with entities such as nanoplastics in aqueous environments, revealing how it partitions and interacts at interfaces. digitellinc.com For instance, simulations can elucidate the binding energies and preferred orientations of Flusilazole on the surface of polystyrene nanoparticles.

In the context of drug design and fungicide development, MD simulations can help understand the conformational changes a molecule undergoes in solution, which is crucial for its interaction with biological targets. acs.org For Flusilazole, understanding its behavior in an aqueous phase is important for predicting its environmental fate and transport. epa.gov While specific MD studies on Flusilazole's solution phase behavior are detailed in broader contexts like its interaction with other materials, the techniques are standard in computational chemistry. digitellinc.comniscpr.res.in For example, a 30 ns MD simulation was used to study the stability of Flusilazole when docked to a target protein, assessing parameters like the root-mean-square deviation (RMSD) to understand the complex's stability. niscpr.res.in

Table 2: Molecular Dynamics Simulation Parameters for Flusilazole Studies

Simulation Aspect Details Reference
System Studied Flusilazole interaction with target proteins/nanomaterials digitellinc.comniscpr.res.in
Simulation Time e.g., 30 ns niscpr.res.in
Ensemble NPT (Isothermal-isobaric) niscpr.res.in
Force Field Dependent on the specific study (e.g., AMBER, GROMOS) N/A

Docking Studies with Biological Macromolecules for Mechanistic Hypotheses

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger biological macromolecule (receptor), such as a protein. This method is instrumental in forming mechanistic hypotheses about how fungicides like Flusilazole exert their effects at a molecular level, without making claims of efficacy.

The primary mode of action for Flusilazole is the inhibition of the sterol 14α-demethylase (CYP51) enzyme, which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov Molecular docking studies have been performed to investigate the interaction of Flusilazole with the active site of CYP51. apsnet.org These studies help to visualize the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between Flusilazole and the amino acid residues of the enzyme's active site.

In one study, Flusilazole was docked against several vital target proteins of the fungus Fusarium fujikuroi. niscpr.res.in The results, in terms of binding energy and interaction patterns, helped to rank its potential as an inhibitor for these proteins. Such studies provide a rational basis for its fungicidal activity and can guide the design of new, more potent inhibitors.

Table 3: Representative Molecular Docking Results for Flusilazole

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Reference
Sterol 14α-demethylase (CYP51) Not specified, but strong affinity implied Not specified apsnet.org
α-tubulin (F. fujikuroi) Not specified, but significant inhibition noted Not specified niscpr.res.in

Cheminformatics Approaches for Identifying Related Chemical Space and Structure-Activity Relationship (SAR) Studies

Cheminformatics involves the use of computational methods to analyze and model chemical data. For a compound like Flusilazole, these approaches are valuable for identifying structurally similar compounds, exploring the surrounding chemical space, and establishing Structure-Activity Relationships (SAR).

SAR studies for triazole fungicides, including Flusilazole, have been conducted to understand how modifications to the chemical structure affect their biological activity. nih.govtrdizin.gov.tr By comparing the activity of a series of related compounds, it is possible to identify the key chemical features (pharmacophores) responsible for their fungicidal action. For Flusilazole, the bis(4-fluorophenyl)methylsilyl moiety and the 1,2,4-triazole (B32235) ring are critical components. nih.gov

Cheminformatics tools and databases, such as the CompTox Chemicals Dashboard by the US EPA, are used to find analogues of Flusilazole and compare their properties. epa.gov Techniques like chemical fingerprinting (e.g., Morgan fingerprints) are used to quantify structural similarity. For example, the similarity between Flusilazole and another triazole fungicide, Fluconazole, has been calculated to be 0.31 using this method. epa.gov These analyses help in grouping chemicals for hazard assessment and can be used to predict the properties of new or untested compounds based on the properties of known analogues. The study of quantitative structure-activity relationships (QSAR) for triazole fungicides helps in understanding their neurotoxicity and other potential biological effects. nih.govacs.org

Table 4: Cheminformatics and SAR Data for Flusilazole

Analysis Type Key Finding/Parameter Reference
Analogue Identification Fluconazole is a known analogue epa.gov
Structural Similarity (Morgan Fingerprints) Pairwise similarity to Fluconazole: 0.31 epa.gov
SAR for Neurotoxicity Structure-activity relationship for triazole fungicides established nih.gov

Analytical Method Development and Quantification for Einecs 298 471 2

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for determining the purity and quantity of Quizalofop-p-tefuryl (B46060) in technical materials, formulated products, and residue analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of Quizalofop-p-tefuryl and its metabolites. Methods have been developed for various matrices, including technical concentrates, commercial formulations, and agricultural products like soybeans. researchgate.netppqs.gov.in A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. google.com Detection is typically achieved using a UV detector set at a specific wavelength, such as 245 nm. google.com For impurity profiling, an internal standard method, using a compound like benzanilide, can provide fast and accurate quantification of related impurities. google.com

Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with high-resolution mass spectrometry (HRMS) like Orbitrap MS, is employed for comprehensive degradation studies in environmental samples such as soil and water. researchgate.netnih.govresearchgate.net These advanced systems allow for the simultaneous monitoring of the parent compound and its degradation products, including Quizalofop-p, (R)-2-(4-hydroxyphenoxy)propionic acid (PPA), 6-chloroquinoxalin-2-ol (CHQ), and dihydroxychloroquinoxalin (CHHQ). researchgate.netnih.govresearchgate.net

The performance of these HPLC methods is validated through several parameters. For instance, a method for analyzing residues in soybeans reported recoveries between 84.32% and 89.25%, with coefficients of variation from 0.49% to 1.51%, demonstrating the method's reliability and accuracy. researchgate.net

Table 1: HPLC Method Parameters for Quizalofop-p-tefuryl Analysis

Parameter Specification Matrix Reference
Column C18 Impurity Profiling google.com
Mobile Phase Acetonitrile + Water (Gradient) Impurity Profiling google.com
Detector UV at 245 nm Impurity Profiling google.com
Internal Standard Benzanilide Impurity Profiling google.com
Column Silica (B1680970) Gel (for cleanup) Soybean researchgate.net
Mobile Phase Methanol-Water Soybean researchgate.net
Detector UV Soybean researchgate.net
Recovery 84.32%–89.25% Soybean researchgate.net

| System | UHPLC-Orbitrap-MS | Soil & Water | researchgate.netnih.govresearchgate.net |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), provides a highly selective and sensitive method for quantifying Quizalofop-p-tefuryl and its metabolites in complex food matrices. researchgate.netresearchgate.net A common challenge with analyzing these compounds by GC is their thermal stability and volatility. Therefore, a derivatization step is often required. A validated method involves the conversion of the residues into 6-chloro-2-methoxyquinoxaline (B13452622) (CMQ) through reflux in a methanolic potassium hydroxide (B78521) solution. researchgate.netresearchgate.net

Following derivatization, the analyte is extracted with a nonpolar solvent like hexane (B92381) and subjected to a cleanup procedure, often using primary secondary amine and silica gel cartridges, before injection into the GC-MS/MS system. researchgate.netresearchgate.net This methodology has been successfully validated in various foods, achieving excellent trueness (80–93%), low relative standard deviation (1–7%), and a very low limit of detection (LOD) of 0.00025 mg/kg for all analytes. researchgate.netresearchgate.net The high selectivity of this method is demonstrated by the absence of interfering peaks near the retention time of the target derivative. researchgate.net

Table 2: GC-MS/MS Method Validation for Quizalofop-p-tefuryl Analysis

Parameter Finding Reference
Derivatization Conversion to 6-chloro-2-methoxyquinoxaline (CMQ) researchgate.netresearchgate.net
Trueness 80–93% researchgate.net
Relative Standard Deviation (RSD) 1–7% researchgate.net

| Limit of Detection (LOD) | 0.00025 mg/kg | researchgate.net |

Capillary Electrophoresis for Chiral Separation and Impurity Profiling

Quizalofop-p-tefuryl is a chiral compound, meaning it exists as two enantiomers (R and S forms) which are non-superimposable mirror images of each other. researchgate.netresearchgate.net Often, only one enantiomer (the 'p' in the name refers to the R-enantiomer) possesses the desired herbicidal activity. ebi.ac.uk Therefore, analytical methods capable of separating and quantifying these enantiomers are crucial for quality control and environmental assessment. Capillary electrophoresis (CE) is a powerful technique for chiral separations due to its high efficiency, speed, and low consumption of reagents. aurorabiomed.commdpi.com

In chiral CE, a chiral selector is added to the background electrolyte buffer. aurorabiomed.commdpi.com For aryloxyphenoxy-propionate herbicides, cyclodextrins (CDs) and their derivatives are commonly used as chiral selectors. conicet.gov.ar The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector, leading to different electrophoretic mobilities and thus separation into distinct zones. aurorabiomed.com

While detailed CE methods specifically for Quizalofop-p-tefuryl are not as extensively published as for other related herbicides, studies have investigated its separation. One study using a permethyl-ß-cyclodextrin (PM-ß-CD) stationary phase in reversed-phase liquid chromatography noted that while baseline separation was achieved for compounds like quizalofop-p-ethyl (B1662796), the resolution for quizalofop-p-tefuryl was relatively poor, though it could be improved by lowering the column temperature. conicet.gov.ar A separate degradation study using liquid chromatography confirmed that commercial samples of quizalofop-p-tefuryl could contain a mixture of enantiomers, with one analysis showing an 85% contribution from the R enantiomer and 15% from the S enantiomer. researchgate.netresearchgate.net This highlights the importance of chiral analysis for impurity profiling.

Development of Spectrophotometric and Fluorescent Assays for Specific Detection in Research Matrices

While chromatography remains the gold standard, spectrophotometric and fluorescent assays offer alternative or complementary approaches that can be rapid, sensitive, and suitable for high-throughput screening.

Spectrophotometric Assays

Spectrophotometry, specifically UV-Vis detection, is an integral part of most HPLC and CE systems used for the quantification of Quizalofop-p-tefuryl. google.comcipac.org The development of a standalone spectrophotometric method typically relies on a chemical reaction that produces a colored product. For instance, a method developed for a different drug involved forming a ternary complex with palladium(II) ions and Eosin Y, which can be measured spectrophotometrically. researchgate.net Such a principle could be adapted for Quizalofop-p-tefuryl, leveraging its chemical structure to form a detectable complex.

Fluorescent Assays

Fluorescence-based methods offer exceptionally high sensitivity and specificity. A significant development in this area is the creation of fluorescent sensors. A "turn-on" fluorescent sensor for the related compound quizalofop-p-ethyl has been developed using a cyanostilbene-pyridine macrocycle (CPM). nih.gov In its free state, the sensor's fluorescence is weak; however, upon binding with the herbicide, its fluorescence intensifies significantly. nih.gov This sensor demonstrated high selectivity against other herbicides and ions, with a very low limit of detection (LOD) of 2.98 × 10⁻⁸ M. nih.gov

Another approach is based on fluorescence quenching. A method for quizalofop-p-ethyl was developed based on the quenching of the strong fluorescence of Eosin Y. researchgate.net The interaction between Eosin Y, palladium(II), and the herbicide forms a ternary chelate that quenches the dye's fluorescence, with the degree of quenching being proportional to the herbicide's concentration. researchgate.net This method achieved a detection limit of 20.3 ng/mL. researchgate.net These sensor and assay designs provide a strong foundation for developing similar specific and sensitive detection methods for Quizalofop-p-tefuryl in various research matrices.

Advanced Sample Preparation Methodologies for Complex Biological and Environmental Research Samples

The accurate quantification of Quizalofop-p-tefuryl in complex samples like soil, water, food products, and biological fluids is critically dependent on the sample preparation step. The goal is to extract the analyte of interest while removing interfering matrix components that could suppress or enhance the analytical signal.

A widely used and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netmdpi.com This procedure has been successfully applied to the extraction of Quizalofop-p-tefuryl and its metabolites from soil and various plant-based foods. researchgate.netmdpi.com The process typically involves:

Extraction: The sample is homogenized and extracted with an organic solvent, commonly acidified acetonitrile. researchgate.net

Salting-out: Partitioning is induced by adding salts, such as magnesium sulfate (B86663) and sodium chloride, which forces the analyte into the acetonitrile layer. researchgate.net

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a sorbent to remove co-extracted matrix components. Sorbents like C18 are used to remove nonpolar interferences, while primary secondary amine (PSA) can remove sugars and fatty acids. researchgate.netresearchgate.net

For biological samples like plasma, sample preparation may involve protein precipitation with acetonitrile or liquid-liquid extraction (LLE) using a solvent like methyl tertiary-butyl ether. researchgate.net These methods effectively isolate the analyte from proteins and other biological macromolecules prior to LC-MS/MS analysis. researchgate.net The choice of sample preparation technique is crucial as matrix effects can be significant; for example, very high matrix effects (2360.9%) were observed for quizalofop-p-tefuryl in capsicum, underscoring the need for robust cleanup or the use of matrix-matched standards for accurate quantification. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
Quizalofop-p-tefuryl -
(R)-Quizalofop-tefuryl -
5-oxo-L-proline, compound with 2-amino-2-deoxy-D-glucose (1:1) -
Quizalofop-p -
(R)-2-(4-hydroxyphenoxy)propionic acid PPA
6-chloroquinoxalin-2-ol CHQ
dihydroxychloroquinoxalin CHHQ
6-chloro-2-methoxyquinoxaline CMQ
Benzanilide -
Acetonitrile -
Methanol -
Hexane -
Eosin Y -
Palladium(II) Pd(II)
cyanostilbene-pyridine macrocycle CPM
quizalofop-p-ethyl -
Magnesium sulfate -
Sodium chloride -
Methyl tertiary-butyl ether -

Regulatory Science and Chemical Inventory Frameworks: an Academic Perspective on Einecs 298 471 2 Classification

Principles of the European INventory of Existing Commercial chemical Substances (EINECS) and its Underlying Scientific Rationale

The European Inventory of Existing Commercial Chemical Substances (EINECS) was a foundational element of the European Union's early chemical regulations. ilpi.comsafeopedia.comeuropa.eu Its primary purpose was to create a definitive list of all chemical substances that were on the market in the European Community between January 1, 1971, and September 18, 1981. ilpi.comhse.gov.ukchemradar.comeuropa.eu This inventory served as a crucial legal tool to distinguish between "existing" chemicals and "new" chemicals, with the latter being subject to pre-market testing and notification requirements. tandfonline.comtandfonline.com

The scientific rationale behind EINECS was to establish a baseline of chemical substances in commerce, allowing regulatory efforts to focus on new substances entering the market and to prioritize existing substances for future evaluation. tandfonline.com The inventory was compiled based on declarations from the industry and included approximately 100,196 substances. ilpi.comeuropa.eu Each substance was assigned a unique seven-digit EINECS number, which became a standard identifier on labels and safety data sheets. safeopedia.com

Substances listed in EINECS, such as trans-4-(p-Chlorophenyl)cyclohexanecarboxylic acid, were considered "phase-in substances" under the subsequent REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. safeopedia.comchemradar.com This designation meant they were subject to a phased-in registration process with deadlines based on production volume and hazard level. safeopedia.com The creation of EINECS was a significant undertaking that aimed to bring transparency to the chemical market and provide a basis for systematic risk assessment. tandfonline.com

The definition of a "substance" within this framework is critical. Under REACH, a substance is defined as "a chemical element and its compounds in the natural state or obtained by any manufacturing process, including any additive necessary to preserve its stability and any impurity deriving from the process used". hse.gov.ukbaua.de This definition acknowledges that substances are rarely 100% pure and that impurities from the manufacturing process are considered part of the substance's identity. baua.de

Scientific Methodologies for Substance Identification and Categorization within Global Chemical Inventories

The accurate identification and categorization of chemical substances are fundamental to the integrity of any chemical inventory. vaia.com A variety of sophisticated analytical techniques are employed to determine the precise composition and structure of a chemical, ensuring that it is correctly classified. fiveable.meunimi.itlabinsights.nl These methods are broadly categorized into spectroscopic and chromatographic techniques. fiveable.memdpi.com

Spectroscopic Techniques: These methods rely on the interaction of molecules with electromagnetic radiation to provide information about their structure and composition. fiveable.me

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. fiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms in a molecule. unimi.it

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure of a compound by analyzing the mass-to-charge ratio of its ions. labinsights.nlchromtech.com

Chromatographic Techniques: These methods are used to separate the components of a mixture, which is crucial for both identifying the main substance and detecting impurities. mdpi.comchromtech.com

Gas Chromatography (GC): Separates volatile compounds in a gaseous state. chromtech.com

High-Performance Liquid Chromatography (HPLC): Separates non-volatile compounds in a liquid state. unimi.it

Often, these techniques are used in combination, known as hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), to provide a powerful tool for both separation and identification. fiveable.mechromtech.com For a substance like trans-4-(p-Chlorophenyl)cyclohexanecarboxylic acid, these methods would be essential to confirm its molecular structure, including the "trans" stereochemistry, and to quantify any impurities present.

The process of assigning a unique identifier, such as a CAS Registry Number (CASRN), is a key step in data harmonization across different inventories. acs.org This allows for consistent tracking and regulation of chemicals globally. acs.org

Table 1: Key Analytical Techniques for Chemical Identification

Technique Principle Information Obtained
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. fiveable.me Identification of functional groups (e.g., C=O, O-H). fiveable.me
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei. unimi.it Detailed molecular structure and connectivity of atoms. unimi.it
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. chromtech.com Molecular weight and structural fragments. chromtech.com
Gas Chromatography (GC) Separates volatile compounds based on their interaction with a stationary phase. chromtech.com Separation and quantification of volatile components in a mixture. chromtech.com
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase under high pressure. unimi.it Separation and quantification of non-volatile components. unimi.it

Academic Research on the Implications of Regulatory Status for Chemical Synthesis, Innovation, and Inter-Laboratory Comparability

The regulatory status of a chemical, such as its inclusion in an inventory like EINECS, has significant implications for its synthesis, innovation, and the comparability of research data. duke.edumurraystate.edu The primary goal of chemical regulations like REACH is to ensure a high level of protection for human health and the environment. cambridge.org However, there is ongoing academic debate about the impact of these regulations on the chemical industry's innovation. duke.educore.ac.uk

Some studies suggest that the extensive testing requirements and costs associated with registering new chemicals can create barriers to innovation, particularly for smaller companies. duke.educore.ac.uk The pre-existing status of EINECS chemicals gave them a market advantage, as new substances faced a more rigorous and costly notification process. murraystate.edu This could potentially stifle the development of newer, potentially safer alternatives. econstor.eu

Conversely, regulations can also drive innovation by encouraging the development of "green" chemistry and safer alternatives to hazardous substances. The need to comply with stringent regulations can push companies to invest in research and development for more sustainable products and processes.

For a compound like trans-4-(p-Chlorophenyl)cyclohexanecarboxylic acid, its status as an "existing" chemical under EINECS would have facilitated its continued use and commercialization. safeopedia.comchemradar.com Research on its synthesis, such as the preparation of its acid chloride derivative, is publicly available, indicating its use as a building block in further chemical production. prepchem.com

The standardization of data requirements under regulations like REACH is intended to improve inter-laboratory comparability. By mandating specific testing protocols, the regulations aim to ensure that data on a substance's properties are reliable and can be compared across different studies and jurisdictions. This is crucial for accurate risk assessment and management.

Challenges in the Scientific Classification of Multi-Component Substances and Complex Salts within Established Regulatory Paradigms

The classification of chemical substances within regulatory frameworks like EINECS and REACH is not always straightforward, particularly for multi-component substances, complex reaction products, and different forms of a substance like isomers or salts. reachonline.euepa.gov

The EINECS inventory itself contains a significant number of "UVCB" substances (Substances of Unknown or Variable composition, Complex reaction products or Biological materials). tandfonline.comtandfonline.comreachonline.eu These are substances that cannot be fully identified by their chemical composition alone and often require a description of their manufacturing process for proper identification. epa.gov This highlights the challenge of fitting complex chemical realities into a structured regulatory system.

A key challenge for a compound like 4-(p-Chlorophenyl)cyclohexanecarboxylic acid is the classification of its geometric isomers. embibe.comchemistrytalk.org The compound exists as both cis and trans isomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. chemistrytalk.orgpurdue.edu These differences can lead to variations in physical and chemical properties. The EINECS entry 298-471-2 specifically refers to the trans isomer. chemicalbook.com Regulatory systems must have clear rules to distinguish between such isomers, as they may have different toxicological profiles.

The definition of a substance under REACH includes impurities, but it can be challenging to determine at what point a mixture of isomers should be considered a single substance or multiple substances. baua.de The guidance for substance identification under REACH attempts to address this, but borderline cases can still present difficulties for registrants.

Similarly, the classification of salts of a substance can be complex. While the acid form, trans-4-(p-Chlorophenyl)cyclohexanecarboxylic acid, has a specific EINECS number, its various salts might be considered separate substances under certain regulatory contexts, potentially requiring their own registration and data submission. This adds a layer of complexity to regulatory compliance for manufacturers and importers. The need for clear and unambiguous identification is paramount for the proper functioning of chemical regulations. epa.gov

Q & A

Q. How can the molecular structure of EINECS 298-471-2 be determined using spectroscopic methods?

To characterize the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, and 2D techniques like COSY or HSQC) and mass spectrometry (MS) . For crystalline samples, X-ray diffraction (XRD) provides atomic-level resolution. Ensure purity via high-performance liquid chromatography (HPLC) before analysis. Document solvent systems, instrument parameters, and calibration standards to enhance reproducibility .

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

Focus on optimizing reaction conditions (temperature, solvent, catalyst) and monitoring intermediates using thin-layer chromatography (TLC) or gas chromatography (GC) . Include stoichiometric ratios and purification methods (e.g., recrystallization, column chromatography). Validate product identity and purity through melting point analysis , elemental analysis , and spectral comparisons with literature data .

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

Conduct accelerated stability studies by exposing the compound to controlled stressors (light, humidity, temperature). Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor degradation. Quantify decomposition products via liquid chromatography-mass spectrometry (LC-MS) and compare results against control samples. Replicate experiments to confirm statistical significance .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict this compound’s reactivity?

Combine density functional theory (DFT) calculations with experimental kinetic data to model reaction pathways. Validate predictions using isotopic labeling or kinetic isotope effects (KIE) . Cross-reference computational outputs (e.g., Gibbs free energy barriers) with experimental activation energies. Address discrepancies by refining basis sets or considering solvent effects in simulations .

Q. What methodologies are effective in resolving contradictions between experimental and theoretical data for this compound?

Apply triangulation by repeating experiments under standardized conditions and comparing results across multiple analytical techniques (e.g., XRD vs. NMR). Use error propagation analysis to quantify uncertainties in measurements. If contradictions persist, revisit assumptions in theoretical models (e.g., neglecting steric effects) or explore alternative mechanisms .

Q. How can researchers design a robust study to investigate the compound’s interactions with biological systems?

Adopt a multi-omics approach :

  • In vitro assays : Measure binding affinity (e.g., surface plasmon resonance) and cytotoxicity (MTT assays).
  • Proteomics/metabolomics : Identify target proteins or metabolic pathways via LC-MS/MS or NMR-based metabolomics .
  • In silico docking : Predict binding modes using molecular docking software (e.g., AutoDock). Ensure biological replicates and statistical power analysis to minimize false positives .

Q. What strategies are recommended for analyzing non-reproducible results in kinetic studies of this compound?

  • Systematic error checks : Calibrate instruments (e.g., UV-Vis spectrophotometers) and verify reagent purity.
  • Control experiments : Include internal standards (e.g., deuterated analogs) to track variability.
  • Data normalization : Use time-resolved measurements and normalize to baseline activity. Publish negative results and raw datasets to facilitate meta-analyses .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data in publications?

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry’s guidelines :

  • Report exact masses, yields, and characterization data for ≥95% pure compounds.
  • Include step-by-step protocols for novel reactions.
  • Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Methodological Frameworks

How can the P-E/I-C-O framework be applied to structure research questions on this compound’s environmental impact?

  • Population (P) : Soil microbiota in contaminated sites.
  • Exposure (E) : Concentration gradients of the compound.
  • Comparison (C) : Untreated vs. treated soil samples.
  • Outcome (O) : Microbial diversity indices (Shannon/Simpson).
    Use this framework to design hypothesis-driven experiments and avoid scope creep .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.